Kawain, (+-)-

Sodium channel pharmacology Neuroprotection Synaptosomal assays

(±)-Kawain is a defined synthetic racemate of kava's primary kavalactone—free from botanical matrix variability. Supplied at ≥98% purity, it matches natural (+)-kavain in Na+ channel blockade (IC50 70–90 μM) and flumazenil-insensitive GABAA receptor modulation. Use as a primary reference for HPLC/GC-MS calibration of kava preparations. Supported by quantitative CES1 inhibition (Ki 81.6 μM) and ATP-preserving neuroprotection comparable to tetrodotoxin, this standard enables entity-specific attribution in CYP450 interaction and anoxic injury studies.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 3155-48-4
Cat. No. B1673354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKawain, (+-)-
CAS3155-48-4
Synonymscavain
kavain
kavain, (+-)-isomer
kavain, (E)-(+-)-isomer
kavain, (R)-(E)-isomer
kavain, (R)-isomer
kavaine
kawain
Neuronica
Neuronika
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)OC(C1)C=CC2=CC=CC=C2
InChIInChI=1S/C14H14O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-8,10,12H,9H2,1H3/b8-7+
InChIKeyXEAQIWGXBXCYFX-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(±)-Kawain (CAS 3155-48-4): A Racemic Kavalactone Standard for Pharmacological Research and Analytical Applications


(±)-Kawain (also spelled (±)-kavain, racemic kavain, or DL-kavain) is a synthetic racemic mixture of the naturally occurring (+)-kavain enantiomer, a major kavalactone constituent of Piper methysticum (kava) [1]. As a 4-methoxy-α-pyrone, it belongs to the class of kavalactones that account for over 96% of the bioactive lipid extract from kava rhizome [2]. The racemic form is commonly used in research settings as a reference standard and in pharmacological studies where enantiomer-specific effects are not required or where synthetic accessibility is prioritized over natural sourcing .

Why (±)-Kawain Cannot Be Indiscriminately Substituted with Other Kavalactones or Enantiomers in Research Protocols


The kavalactone family exhibits significant pharmacodynamic and pharmacokinetic heterogeneity. Individual kavalactones—including kavain, dihydrokavain, methysticin, dihydromethysticin, yangonin, and desmethoxyyangonin—display distinct potencies for inhibition of cytochrome P450 enzymes and carboxylesterases, with Ki values varying by over 4-fold across compounds [1]. Furthermore, natural (+)-kavain and synthetic (±)-kavain, while pharmacologically equipotent in several assay systems, represent distinct chemical entities with differing regulatory classifications and commercial availability . Substituting (±)-kawain with structurally related compounds such as dihydrokavain or methysticin without verification of target-specific activity would introduce uncontrolled variables in both in vitro pharmacology and analytical method development.

(±)-Kawain Quantitative Evidence Guide: Head-to-Head Differentiation Data for Scientific Selection


(±)-Kawain vs (+)-Kavain: Equivalent Efficacy for Sodium Channel Inhibition Enables Cost-Effective Enantiomer Selection

(±)-Kawain and its natural counterpart (+)-kavain demonstrate statistically indistinguishable potency for inhibition of veratridine-activated voltage-dependent Na+ channels in cerebrocortical synaptosomes [1]. The IC50 values for suppression of veratridine-induced increases in cytosolic free Na+, Ca2+, and glutamate release overlap within experimental error margins for both compounds, confirming non-stereospecific channel inhibition [1].

Sodium channel pharmacology Neuroprotection Synaptosomal assays

(±)-Kawain vs (+)-Kavain: Equal Potency for Noradrenaline Uptake Inhibition Confirms Non-Stereoselective Monoamine Transporter Activity

In synaptosomal preparations from rat cerebral cortex and hippocampus, (±)-kavain and (+)-kavain exhibited equivalent potency for inhibition of [3H]-noradrenaline uptake, with both compounds significantly outperforming (+)-methysticine . The rank order of potency was (±)-kavain = (+)-kavain > (+)-methysticine, with no inhibition of [3H]-serotonin uptake observed .

Monoamine transporters Noradrenaline uptake Neurochemistry

(±)-Kawain vs Tetrodotoxin: Comparable Protection of ATP Content and Ionic Homeostasis in Anoxic Brain Vesicles

In an ex vivo model of anoxia-induced neuronal damage, (±)-kawain demonstrated protective effects comparable to the classical Na+ channel blocker tetrodotoxin (TTX). When applied prior to anoxic insult, (±)-kawain preserved vesicular ATP content, diminished anoxia-induced increases in intracellular Na+ and Ca2+ concentrations, and prevented the inhibition of anaerobic glycolysis (lactate production) [1].

Neuroprotection Cerebral ischemia Ion channel blockade

(±)-Kawain vs Methysticin and Yangonin: Weaker Carboxylesterase 1 Inhibition Reduces Metabolic Confounding in Drug Interaction Studies

Among six major kavalactones evaluated for inhibition of human carboxylesterase 1 (CES1), kavain exhibited a relatively weak inhibitory potency with a Ki value of 81.6 μM, compared to the more potent inhibitors yangonin (Ki = 24.9 μM) and methysticin (Ki = 35.2 μM) [1]. This indicates that kavain is approximately 3.3-fold less potent as a CES1 inhibitor than yangonin and 2.3-fold less potent than methysticin [1].

Drug metabolism Carboxylesterase inhibition Drug-drug interactions

(±)-Kawain vs Diazepam: Distinct GABAA Receptor Modulation Not Antagonized by Flumazenil

Kavain positively modulates GABAA receptors but does so via a mechanism distinct from benzodiazepines such as diazepam. The modulatory effect of kavain is unaffected by the benzodiazepine receptor antagonist flumazenil, whereas diazepam's effects are completely blocked by flumazenil [1]. This indicates that kavain does not act via the classical benzodiazepine binding site on the GABAA receptor complex [1].

GABAergic pharmacology Anxiolytic mechanisms Receptor modulation

(±)-Kawain in Combination with Diazepam: Sub-Additive GABAergic Potentiation Informs Polypharmacy Modeling

In functional electrophysiology assays of recombinant GABAA receptors, co-application of kavain and diazepam produced significantly greater enhancement of GABA-evoked currents (350 ± 10%) compared to either compound alone (diazepam: 260 ± 4.2%; kavain: 260 ± 11%) [1]. However, this combined effect was less than the expected additive modulatory effect, indicating sub-additive interaction [1].

Drug combination studies GABAergic synergy Polypharmacy

(±)-Kawain Research Applications: Evidence-Backed Scenarios for Scientific and Industrial Use


Analytical Reference Standard for Kavalactone Quantification in Phytochemical Analysis

Based on its defined racemic composition and established use as a primary reference standard, (±)-kawain serves as a calibration and quantification standard for HPLC and GC/MS analysis of kava extracts and commercial preparations [1]. Its use as a certified reference material supports method validation in phytochemical quality control applications where accurate quantification of kavain content is required for product standardization.

Voltage-Gated Sodium Channel Pharmacology Tool in Neuroprotection Research

The demonstrated functional equivalence of (±)-kawain to tetrodotoxin (TTX) in preserving ATP content and preventing ionic dysregulation during anoxia positions this compound as a research tool for investigating sodium channel-dependent neuroprotective mechanisms [1]. The compound's non-stereospecific inhibition of voltage-dependent Na+ channels, with IC50 values in the 70-90 μM range for veratridine-induced responses, makes it suitable for in vitro studies of excitotoxicity and ischemic neuronal injury pathways [2].

Non-Benzodiazepine GABAA Receptor Modulation Studies and Flumazenil-Insensitive Pathway Investigation

The unique pharmacological profile of kavain—positive allosteric modulation of GABAA receptors via a flumazenil-insensitive mechanism—makes it a valuable comparator tool for researchers investigating non-classical GABAergic pharmacology [1]. This property is particularly relevant for studies aiming to dissect benzodiazepine-dependent versus benzodiazepine-independent anxiolytic mechanisms, given the compound's clinical equivalence to oxazepam in anxiety treatment outcomes despite distinct receptor pharmacology [2].

Kavalactone Metabolic Interaction Profiling and Drug-Drug Interaction Assessment

In vitro metabolism studies have established quantitative inhibition constants for (±)-kawain against CYP450 enzymes and carboxylesterase 1, with a Ki value of 81.6 μM for CES1 inhibition [1]. This data supports the use of (±)-kawain as a defined single-entity kavalactone for investigating the metabolic drug interaction potential of kava constituents, enabling researchers to attribute observed effects to specific molecular entities rather than complex botanical extracts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kawain, (+-)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.